Hesperadin

Übersicht

Beschreibung

Hesperadin ist ein kleinmolekulares Inhibitoren, das für seine Rolle bei der Hemmung von Aurora-Kinasen, insbesondere Aurora A und Aurora B, bekannt ist . Diese Kinasen sind essenziell für die Chromosomenausrichtung und -segregation während der Zellteilung.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Hesperadin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung eines Indolinon-Kerns beinhalten. Der Syntheseweg beinhaltet typischerweise die Kondensation eines Anilinderivats mit einem Isatin-Derivat, gefolgt von weiteren Modifikationen, um die notwendigen funktionellen Gruppen einzuführen . Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Labor-Synthesemethoden auf größere Reaktoren und die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen beinhalten, um die Konsistenz und Reproduzierbarkeit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die möglicherweise veränderte biologische Aktivitäten aufweisen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, was möglicherweise seine inhibitorischen Eigenschaften verändert.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch seine biologische Aktivität verstärkt oder modifiziert wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die Reaktionen bis zur Beendigung zu treiben .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Derivate mit modifizierten funktionellen Gruppen. Diese Derivate können weiter auf ihre biologischen Aktivitäten und potenziellen therapeutischen Anwendungen untersucht werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die aktiven Zentren der Aurora A- und Aurora B-Kinasen bindet und deren Aktivität hemmt. Diese Hemmung stört die korrekte Ausrichtung und Segregation von Chromosomen während der Zellteilung, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Die molekularen Ziele von this compound umfassen die ATP-Bindungsstellen dieser Kinasen, und die beteiligten Pfade beziehen sich in erster Linie auf die Regulation der Mitose .

Analyse Chemischer Reaktionen

Types of Reactions

Hesperadin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially changing its inhibitory properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives can be further studied for their biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Hesperadin has shown significant potential in cancer treatment through its ability to regulate cell signaling pathways involved in tumor growth and apoptosis.

Case Studies

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Studies

Cardiovascular Health

This compound's role extends into cardiovascular research, where it contributes to vascular protection and management of cardiovascular risk factors.

Case Studies

Wirkmechanismus

Hesperadin exerts its effects by binding to the active sites of Aurora A and Aurora B kinases, inhibiting their activity. This inhibition disrupts the proper alignment and segregation of chromosomes during cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include the ATP-binding sites of these kinases, and the pathways involved are primarily related to the regulation of mitosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VX-680: Ein weiterer Aurora-Kinase-Inhibitor mit ähnlichen Wirkmechanismen.

ZM447439: Hemmt Aurora-Kinasen und wurde auf sein Potenzial in der Krebstherapie untersucht.

Einzigartigkeit von Hesperadin

This compound ist einzigartig in seiner spezifischen Hemmung sowohl von Aurora A- als auch von Aurora B-Kinasen, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Kinasen bei der Zellteilung macht. Seine Fähigkeit, einen Zellzyklusarrest und Apoptose in Krebszellen zu induzieren, unterstreicht sein Potenzial als therapeutisches Mittel .

Biologische Aktivität

Hesperadin is a small molecule that has garnered attention for its biological activities, particularly in cancer research and cellular biology. As an inhibitor of the Aurora B kinase, it plays a crucial role in mitosis and has implications for cancer treatment. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various cell lines, and potential therapeutic applications.

This compound functions primarily as an Aurora B kinase inhibitor , which is essential for proper chromosome segregation during mitosis. By inhibiting Aurora B, this compound disrupts the attachment of chromosomes to the mitotic spindle, leading to defects in chromosome alignment and segregation. This mechanism results in polyploidy and cell cycle arrest in cancer cells.

Key Findings

- Chromosomal Effects : this compound-treated cells exhibit significant defects in chromosome biorientation. Time-lapse studies have shown that cells can enter anaphase with improperly aligned chromosomes, indicating a failure in checkpoint signaling due to inhibited Aurora B activity .

- Antitumor Activity : Research indicates that this compound effectively inhibits the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. For instance, this compound was found to induce apoptosis in MCF-7 cells by depleting glutathione levels and increasing lactate dehydrogenase activity . In another study, it was shown to enhance apoptosis in A549 cells in a dose-dependent manner .

- Cell Cycle Arrest : this compound causes cell cycle arrest at the G0/G1 phase in HeLa cells. This effect is concentration-dependent, with increased numbers of cells being retained in this phase when treated with higher concentrations of this compound .

Biological Activities

The biological activities of this compound extend beyond its role as a kinase inhibitor:

- Antioxidant Properties : this compound exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes such as catalase and superoxide dismutase .

- Anti-inflammatory Effects : Studies have demonstrated the ability of this compound to reduce inflammation markers, suggesting potential applications in inflammatory diseases .

- Cytotoxicity Against Cancer Cells : The compound has been shown to induce cytotoxic effects on various cancer cell lines through mechanisms involving oxidative stress and apoptosis .

Comparative Studies

A comparative analysis of this compound with other compounds reveals its unique properties:

| Compound | Mechanism | Cancer Cell Lines Affected | Notable Effects |

|---|---|---|---|

| This compound | Aurora B kinase inhibitor | MCF-7, A549 | Induces apoptosis, causes cell cycle arrest |

| VX-680 | Aurora kinase inhibitor | Various | Similar effects on mitotic progression |

| ZM447439 | Aurora kinase inhibitor | Various | Induces polyploidy |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Model : In rats with chemically induced breast cancer, daily administration of this compound significantly reduced lipid peroxidation markers and restored normal enzyme activity related to membrane integrity .

- Liver Cancer Prevention : In a study involving diethylnitrosamine (DEN)-induced hepatocarcinogenesis, this compound administration led to reduced oxidative stress markers and improved liver function indicators compared to untreated controls .

Eigenschaften

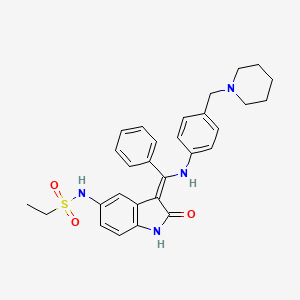

IUPAC Name |

N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O3S/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHIYZMIFPJROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195086 | |

| Record name | Hesperadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422513-13-1 | |

| Record name | Hesperadin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422513131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HESPERADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTR491OS14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.